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Compound of Interest

Compound Name: H-1152 dihydrochloride

Cat. No.: B2379521

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of H-1152
dihydrochloride, a potent, cell-permeable inhibitor of Rho-associated coiled-coil containing
protein kinase (ROCK). H-1152 is a valuable chemical probe for elucidating the cellular
functions of ROCK and serves as a reference compound in drug discovery efforts targeting the
Rho/ROCK signaling pathway. This document compiles quantitative inhibition data, details
relevant experimental methodologies, and visualizes key concepts to offer a comprehensive
resource for the scientific community.

Selectivity Profile of H-1152 Dihydrochloride

H-1152 is distinguished by its high affinity and potent inhibition of ROCK kinases. Its selectivity
is established by comparing its inhibitory concentration against ROCK to that of a broad panel

of other protein kinases. The data consistently demonstrates that H-1152 is significantly more

potent against ROCK than other kinases, often by several orders of magnitude.

H-1152 demonstrates potent inhibition of ROCK in the low nanomolar range, establishing it as
one of the canonical inhibitors for this kinase family.

Table 1: Inhibitory Activity of H-1152 against ROCK2
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Parameter Value Reference
Ki 1.6 nM [1][2]
IC50 12 nM (0.012 pM) [1][3][4]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are key measures of

inhibitor potency.

The utility of a chemical inhibitor is largely defined by its selectivity. H-1152 exhibits
substantially lower potency against a wide array of other serine/threonine and tyrosine kinases,
underscoring its specificity for ROCK. The inhibitory constants for H-1152 against several other
kinases are in the micromolar range, highlighting a selectivity ratio of several hundred to
several thousand-fold in favor of ROCK.[5]

Table 2: H-1152 IC50 and Ki Values for a Panel of Off-Target Kinases
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Kinase IC50 (pM) Ki (uM) Reference
CaMKIl 0.180 - [11[4]
PKG 0.360 - [11[31[4]
Aurora A 0.745 - [11[3][4]
PKA 3.03 0.63 [11[3][4]
Src 3.06 - [1]
PKC 5.68 9.27 [11[3][4]
Abl 7.77 - [1]
MKK4 16.9 - [1]
MLCK 28.3 10.1 [1]
EGFR 50.0 - [1]
GSK3a 60.7 - [1]
AMPK 100 - [1]
p38a 100 - [1]

Visualized Pathways and Processes

To better illustrate the context and application of H-1152, the following diagrams visualize the
relevant biological pathway, a typical experimental workflow, and the inhibitor's selectivity logic.
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Caption: Simplified Rho/ROCK signaling pathway leading to actomyosin contraction.
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Assay Preparation

Prepare Assay Mixture:
- Buffer (Tris-HCI, MgCl2)
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Caption: General workflow for a radiometric protein kinase inhibition assay.
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Caption: H-1152 exhibits high selectivity for ROCK over other protein kinases.

Experimental Methodologies

The quantitative data presented in this guide are derived from biochemical assays designed to
measure the catalytic activity of kinases. Understanding the methodology is critical for
interpreting the data and designing future experiments.

A common method for determining the potency of an inhibitor is the radiometric assay, which
measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1]

o Assay Mixture Preparation: A standard reaction mixture is prepared containing 50 mM Tris-
HCI (pH 7.5), 5 mM MgClz, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[1]

» Reagents: Purified Rho-kinase enzyme and a suitable substrate (e.g., 40 uM S6-peptide) are
added to the mixture.[1]

e Inhibitor Addition: H-1152, dissolved typically in DMSO, is added at various concentrations to
the assay mixture. It is crucial to maintain a consistent final DMSO concentration across all
wells, as high concentrations can interfere with enzyme activity.[6]

o Reaction Initiation: The enzymatic reaction is initiated by the addition of [y-32P]ATP at various
concentrations.[1]
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 Incubation: The reaction is allowed to proceed at 30°C for a fixed time, typically 5 minutes,
within the linear range of the assay.[1]

e Reaction Termination and Detection: The reaction is stopped, often by spotting the mixture
onto phosphocellulose paper, which binds the phosphorylated peptide substrate.
Unincorporated [y-32P]ATP is washed away. The amount of incorporated radiolabel is
quantified using a scintillation counter.

o Data Analysis: The Michaelis-Menten equation is used to calculate the Michaelis constant
(Km) and maximal velocity (Vmax) of the kinase.[1] This data is then used in secondary plots
to accurately calculate the inhibitory constant (Ki) for H-1152.[1]

To establish selectivity, inhibitors are often tested against a large panel of kinases. These large-
scale screens typically employ non-radiometric, high-throughput assay formats.

o« Common Assay Formats: These include fluorescence-based methods like Time-Resolved
Forster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), as well
as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[7]

o General Principle: Most formats involve a kinase, a specific substrate, and ATP. The assay
detects the product (phosphorylated substrate) or the consumption of a reactant (ATP). The
signal is modulated by the presence of an active inhibitor.

o Testing Conditions: For broad profiling, inhibitors are often first tested at a single high
concentration (e.g., 0.5-1 uM) against hundreds of kinases to identify potential off-target
interactions.[8] Follow-up dose-response curves are then generated for any "hits" to
determine their ICso values.[9]

Conclusion

The available biochemical data robustly demonstrates that H-1152 dihydrochloride is a highly
potent and selective inhibitor of ROCK. With a Ki of 1.6 nM for ROCK, it is several hundred to
several thousand times more selective for ROCK than for other kinases such as PKA, PKC,
and MLCK.[1][5] This strong selectivity profile makes H-1152 an indispensable tool for
investigating the physiological and pathological roles of Rho-kinase in cellular processes and a
critical reference compound for the development of new therapeutic agents targeting this
pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2379521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

